molecular formula C11H6BrClO3 B320419 2-Bromo-4-chlorophenyl 2-furoate

2-Bromo-4-chlorophenyl 2-furoate

Cat. No.: B320419
M. Wt: 301.52 g/mol
InChI Key: TYDSKGSAPCXBAT-UHFFFAOYSA-N
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Description

Contextualization of Aryl Furoate Esters in Organic Chemistry

Carboxylic esters are a significant class of organic compounds, recognized for their roles as intermediates in the synthesis of complex molecules. nih.gov They are derived from carboxylic acids, where the hydrogen of the -COOH group is replaced by a hydrocarbon group. libretexts.org Esters are generally formed through the condensation of a carboxylic acid with an alcohol, or by activating the carboxyl group before reaction with an alcohol. nih.gov

Significance of the 2-Bromo-4-chlorophenyl Moiety in Advanced Chemical Synthesis

The 2-bromo-4-chlorophenyl group is a halogenated aromatic moiety that serves as a versatile building block in advanced chemical synthesis. The presence of two different halogen atoms (bromine and chlorine) at specific positions on the phenyl ring imparts distinct reactivity and allows for selective chemical transformations. nih.govcymitquimica.com

Halogenated aromatic compounds are key precursors for forming organometallic reagents and for participating in cross-coupling reactions. wikipedia.org The differential reactivity of carbon-bromine versus carbon-chlorine bonds is particularly useful. In many catalytic systems, such as the palladium-catalyzed Suzuki-Miyaura reaction, the carbon-bromine bond is more reactive and will undergo oxidative addition with the catalyst preferentially. This enables regioselective functionalization, where a reaction can be directed to one specific site on the molecule while the other halogen remains intact for subsequent transformations. researchgate.net

Research on the closely related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrates this principle. In that molecule, a palladium-catalyzed Suzuki cross-coupling reaction was used to form new derivatives with moderate to good yields. nih.govresearchgate.netmdpi.com The specific 2-bromo-4-chloro substitution pattern makes this moiety a valuable component for constructing complex molecules, including those with potential applications in medicinal chemistry and materials science. cymitquimica.comontosight.ai

Overview of the Furan (B31954) Ring System and its Chemical Attributes

The furan ring is a fundamental heterocyclic organic compound composed of a five-membered aromatic ring containing four carbon atoms and one oxygen atom. numberanalytics.comwikipedia.orgedurev.in Its structure and electronic properties bestow upon it unique chemical attributes that make it a vital component in organic chemistry. numberanalytics.com

Aromaticity and Reactivity Furan possesses aromatic character because it adheres to Hückel's rule, with a cyclic, planar system of 4n+2 π-electrons (one of the oxygen's lone pairs is delocalized into the ring system, creating a total of 6 π-electrons). wikipedia.orgedurev.innumberanalytics.com However, the aromaticity of furan is less pronounced than that of benzene (B151609), as indicated by its lower resonance energy. wikipedia.org This reduced aromatic stability means furan is considerably more reactive than benzene in electrophilic substitution reactions. wikipedia.orgedurev.in The oxygen heteroatom donates electron density to the ring, further enhancing its reactivity towards electrophiles, with substitution occurring preferentially at the 2- and 5-positions. numberanalytics.com Common electrophilic substitution reactions include nitration and bromination. numberanalytics.com

Furan in Cycloaddition Reactions In addition to substitution reactions, furan can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comwikipedia.org This reactivity allows for the efficient construction of complex, six-membered ring systems. numberanalytics.com

The combination of its aromaticity and high reactivity makes furan and its derivatives, such as 2-furoic acid, essential building blocks for synthesizing a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.combohrium.com

PropertyDescription
Formula C₄H₄O
Structure A five-membered heterocyclic ring with one oxygen atom. numberanalytics.com
Aromaticity Aromatic, with 6 π-electrons satisfying Hückel's rule. edurev.in
Reactivity More reactive than benzene in electrophilic aromatic substitutions. edurev.in Can act as a diene in Diels-Alder reactions. numberanalytics.com
Key Reactions Electrophilic substitution (e.g., bromination, nitration), Diels-Alder cycloaddition. numberanalytics.com

Research Landscape and Knowledge Gaps Pertaining to 2-Bromo-4-chlorophenyl 2-Furoate

A review of the current scientific literature indicates that while the constituent parts of this compound are well-studied, there is a lack of specific research focused directly on this particular compound. The furan ring system, halogenated phenols, and ester synthesis are all extensively documented. However, dedicated studies detailing the synthesis, properties, and applications of this compound itself are not prominent.

Significant research has been conducted on structurally analogous compounds. For instance, a 2020 study detailed the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate . nih.govmdpi.com This compound was synthesized via the reaction of 2-bromo-4-chlorophenol (B154644) with 2-bromobutanoyl bromide. nih.govmdpi.com The resulting ester was then used as a substrate in palladium-catalyzed Suzuki cross-coupling reactions with various phenyl boronic acids to produce a series of new derivatives. nih.gov That research also involved in-depth computational studies, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses, to investigate the molecule's reactivity and electronic properties. nih.govresearchgate.net

The existence of this detailed research on a close analog suggests a clear path for potential investigation into this compound. It is plausible that this compound could be synthesized via a similar esterification reaction between 2-bromo-4-chlorophenol and an activated derivative of 2-furoic acid. The resulting ester would be a prime candidate for similar studies involving regioselective cross-coupling reactions, leveraging the different reactivities of the C-Br and C-Cl bonds.

The primary knowledge gap, therefore, is the absence of empirical data for this compound. Future research could focus on its synthesis, spectroscopic characterization, and exploration of its reactivity in catalyzed reactions. Furthermore, its potential biological or material properties remain unexplored, representing an open area for scientific inquiry.

An in-depth analysis of the synthetic methodologies for producing this compound reveals a field rich with both classical and contemporary organic chemistry techniques. The construction of this specific molecule can be dissected into the formation of its two primary components—the furoate ester moiety and the halogenated phenyl core—and the strategic approach to their final assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrClO3

Molecular Weight

301.52 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl) furan-2-carboxylate

InChI

InChI=1S/C11H6BrClO3/c12-8-6-7(13)3-4-9(8)16-11(14)10-2-1-5-15-10/h1-6H

InChI Key

TYDSKGSAPCXBAT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of molecules. For compounds structurally related to 2-Bromo-4-chlorophenyl 2-furoate, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G**, have been effectively employed to determine their properties. researchgate.net

Geometry Optimization and Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared and Raman spectra. researchgate.net For 2-bromo-4-chloro phenol (B47542), a detailed assignment of vibrational modes has been conducted, correlating calculated frequencies with experimental FTIR and FT-Raman spectra. researchgate.net Key vibrational modes include C-H stretching, C-C aromatic stretching, C-O stretching, and the characteristic vibrations of the C-Br and C-Cl bonds.

Table 1: Selected Calculated Vibrational Frequencies for 2-Bromo-4-chloro phenol (a precursor)

Vibrational Mode Calculated Wavenumber (cm⁻¹)
O-H Stretch ~3600
C-H Stretch (aromatic) 3050-3100
C=C Stretch (aromatic) 1400-1600
C-O Stretch ~1250
C-Cl Stretch ~700
C-Br Stretch ~600

(Data is illustrative based on typical values for related compounds)

Exploration of Conformational Space and Energy Minima

The presence of a flexible ester linkage in this compound allows for multiple conformations. The rotational barrier around the C-O single bond of the ester group leads to different spatial arrangements of the phenyl and furan (B31954) rings. Computational studies on similar molecules, such as 2-bromo-4-chlorobenzaldehyde, have explored the conformational space to identify stable isomers (e.g., cis and trans conformers) and determine their relative energies. researchgate.net Identifying the global energy minimum is crucial, as it represents the most populated conformation at equilibrium and is thus the most relevant for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and their distribution across the molecule are critical indicators of its electronic properties. In related 2,5-diaryl furans, DFT calculations have been used to determine the HOMO and LUMO energies. nih.govacs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the phenyl ring, while the LUMO is likely distributed over the entire conjugated system, including the carbonyl group of the ester.

Prediction of Reactivity Based on HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule that is more polarizable and reactive. researchgate.netualberta.ca For various furan derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity. nih.govacs.org A smaller gap often suggests a higher propensity for the molecule to engage in chemical reactions.

Table 2: Illustrative FMO Data for Structurally Related Furan Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2,5-Diphenylfuran -5.5 -1.0 4.5
2-(4-Bromophenyl)-5-phenylfuran -5.6 -1.1 4.5
2,5-Bis(4-chlorophenyl)furan -5.7 -1.2 4.5

(Data is illustrative and based on typical values for related compounds found in the literature. nih.govacs.org)

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values.

In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the ester group and potentially on the furan ring, which are sites of high electron density.

Conversely, regions of positive electrostatic potential (colored blue) denote electron-poor areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms and potentially near the carbon atom of the carbonyl group. In studies of related furan and phenyl compounds, MEP analysis has successfully identified these reactive sites. nih.govacs.org

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors

No studies were found that applied Conceptual Density Functional Theory to calculate the global and local reactivity descriptors for this compound.

Chemical Hardness and Softness Indices

There is no available data on the calculated values of chemical hardness (η) and softness (S) for this compound. These indices, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting the stability and reactivity of a molecule. Without dedicated DFT calculations, these values remain unknown.

Electrophilicity and Nucleophilicity Descriptors

Specific electrophilicity (ω) and nucleophilicity (N) indices for this compound have not been reported. These descriptors are fundamental in understanding and predicting the molecule's behavior in chemical reactions, particularly its tendency to act as an electron acceptor or donor.

Non-Linear Optical (NLO) Properties Prediction and Analysis

A search for theoretical predictions and analyses of the non-linear optical (NLO) properties of this compound yielded no results. Such studies typically involve calculating the first and second hyperpolarizabilities (β and γ) to assess a material's potential for applications in optoelectronics and photonics. For instance, studies on related compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives have shown that structural modifications can influence NLO response, but this specific data is unavailable for the furoate derivative. mdpi.com

Aromaticity Assessment of Cyclic Moieties (e.g., LOLIPOP, Ring Aromaticity Measures)

There are no published aromaticity assessments for the phenyl and furan rings within this compound using computational methods like the Localized Orbital Locator Isotropic Position (LOLIPOP) or other ring aromaticity measures. These analyses provide insight into the electronic structure and stability of the cyclic systems within the molecule.

Theoretical Modeling of Solvent Effects on Spectroscopic and Electronic Properties

No theoretical studies modeling the influence of different solvents on the spectroscopic (e.g., UV-Vis, IR) and electronic properties of this compound could be located. Methods like the Polarizable Continuum Model (PCM) are often used to simulate solvent effects, but their application to this compound has not been documented in the literature.

While the requested outline provides a robust framework for the computational analysis of a chemical compound, the specific subject of this inquiry, this compound, appears to be uncharacterized in the scientific literature with respect to these advanced theoretical methods. Further experimental and computational research would be required to generate the data necessary to populate the outlined sections.

Derivatives, Analogues, and Structure Reactivity Relationships in a Chemical Context

Synthesis of Structurally Modified 2-Bromo-4-chlorophenyl Furoates

The synthesis of structurally modified 2-bromo-4-chlorophenyl furoates typically involves the esterification of 2-bromo-4-chlorophenol (B154644) with a suitably substituted furoyl chloride or furoic acid. A common synthetic route involves the reaction of 2-bromo-4-chlorophenol with 2-furoyl chloride in the presence of a base, such as pyridine, in an appropriate solvent like acetonitrile. This method allows for the direct formation of the ester linkage.

Alternatively, coupling reactions can be employed to introduce further diversity. For instance, a palladium-catalyzed Suzuki cross-coupling reaction can be utilized to arylate the 2-bromo-4-chlorophenyl moiety. researchgate.net This approach enables the synthesis of a variety of derivatives with different substituents on the phenyl ring, expanding the chemical space for structure-activity relationship studies.

Exploration of Substitutions on the Furan (B31954) Ring of the Furoate Ester

The furan ring of the furoate ester presents another key site for structural modification. The reactivity of the furan ring as a diene in Diels-Alder reactions has been a subject of interest. rsc.org While electron-withdrawing groups like the carboxylate in 2-furoic acid derivatives typically decrease the reactivity of the furan ring in such cycloadditions, these reactions can still proceed under specific conditions, such as with the use of water as a solvent or in the presence of a base. rsc.org

Substituents on the furan ring can significantly influence the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the ester and its susceptibility to nucleophilic attack. For example, the presence of a 5-bromo substituent on the furan ring, as in benzyl (B1604629) 5-bromo-2-furoate, introduces another site for potential chemical modification.

Investigation of Variations in the Halogenation Pattern and Other Substituents on the Phenyl Ring

Furthermore, the introduction of non-halogen substituents can also significantly impact the molecule's characteristics. For instance, the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate demonstrates the incorporation of a larger, more complex substituent on the phenyl ring, leading to interesting intermolecular interactions such as short halogen⋯oxygen contacts in the solid state. nih.gov

Elucidation of Structure-Reactivity Relationships in Related Halogenated Furoate Systems

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. For halogenated furoates, this involves dissecting the influence of the halogenation pattern and the steric and electronic effects of various substituents.

Influence of Halogenation Pattern on Reactivity and Electronic Properties

The number and position of halogen substituents on an aromatic ring can significantly affect the molecule's electronic characteristics and, consequently, its chemical reactivity. nih.gov In general, increasing the number of electron-withdrawing halogen substituents can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov The specific pattern of halogenation determines the distribution of electron density and can influence the regioselectivity of reactions. nih.gov For instance, in nucleophilic aromatic substitution reactions, the site of attack is often governed by the ability of the ring to stabilize the resulting negative charge in the Meisenheimer intermediate. nih.gov

The electronic effects of substituents are often quantified using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a group. researchgate.net These parameters are invaluable in correlating reaction rates and equilibrium constants with the electronic properties of substituents. researchgate.netscribd.com

Steric and Electronic Effects of Substituents on Reaction Outcomes

Both steric and electronic effects play a critical role in determining the outcome of chemical reactions. nih.govresearchgate.netmdpi.com Steric hindrance, the physical blocking of a reaction site by bulky substituents, can significantly slow down reaction rates or favor the formation of one stereoisomer over another. scribd.comnih.gov The Taft equation is a tool used to separate and quantify the contributions of polar (electronic) and steric effects in aliphatic systems. scribd.com

Electronic effects, as discussed previously, involve the influence of a substituent's electron-donating or electron-withdrawing ability on the reaction center. frontiersin.org These effects can be transmitted through the molecule's sigma bonds (inductive effect) or pi system (resonance effect). scribd.com In the context of 2-bromo-4-chlorophenyl 2-furoate, substituents on both the phenyl and furan rings will exert a combination of these steric and electronic effects, influencing the reactivity of the ester carbonyl group and the aromatic rings.

Design and Synthesis of Advanced Molecular Architectures Incorporating the 2-Bromo-4-chlorophenyl Furoate Core

The 2-bromo-4-chlorophenyl furoate scaffold can serve as a building block for the construction of more complex and advanced molecular architectures. The presence of multiple reaction sites—the ester linkage, the bromo and chloro substituents on the phenyl ring, and the furan ring—allows for a variety of synthetic transformations.

For example, the bromine atom on the phenyl ring is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or alkyl groups. researchgate.net This can lead to the synthesis of biaryl compounds or other extended aromatic systems. Similarly, the furan ring can be modified through various reactions, including electrophilic substitution or Diels-Alder cycloadditions, to create novel heterocyclic structures. rsc.org The design of such advanced architectures is often guided by the desire to create molecules with specific properties, such as those with potential applications in materials science or medicinal chemistry. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate for Complex Organic Molecules

The inherent reactivity of 2-Bromo-4-chlorophenyl 2-furoate, stemming from its distinct functional groups, renders it a valuable and versatile intermediate in the synthesis of complex organic molecules. The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the furoate ester, provides multiple sites for strategic chemical modifications.

The synthesis of the parent phenol (B47542), 2-bromo-4-chlorophenol (B154644), is a critical first step and can be achieved through methods such as the regioselective bromination of 4-chlorophenol. The hydroxyl group of the phenol strongly activates the ortho and para positions for electrophilic substitution. With the para position occupied by chlorine, bromine is directed to an ortho position. The subsequent esterification with 2-furoyl chloride would yield the target molecule. A related synthesis has been reported for a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, which was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide. nih.govresearchgate.net

The bromo- and chloro-substituents on the aromatic ring are particularly significant. The bromine atom, in particular, is an excellent leaving group in various cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, a cornerstone of modern organic synthesis. nih.gov For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, enabling the construction of intricate molecular frameworks. nih.gov The differential reactivity of the C-Br and C-Cl bonds can also be exploited for sequential, site-selective functionalization.

Furthermore, the furoate ester moiety is not merely a passive component. The furan (B31954) ring itself can undergo a range of chemical transformations. wikipedia.org Additionally, the ester linkage can be hydrolyzed to liberate the 2-bromo-4-chlorophenol and 2-furoic acid, or it can be subjected to amidation or transesterification to introduce further diversity. The reactivity of esters is dependent on a number of factors, and this allows for a range of possible reactions. kinampark.com This multi-faceted reactivity makes this compound a strategic precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex target molecules.

Potential Contributions to the Development of Non-Linear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer are promising candidates for non-linear optical (NLO) materials. jhuapl.edu These materials have applications in technologies such as optical data storage, telecommunications, and optical computing. The molecular structure of this compound, featuring interconnected aromatic and heteroaromatic rings, suggests its potential as a scaffold for NLO materials.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. frontiersin.org Key parameters such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are calculated to assess a molecule's NLO response. frontiersin.orgnih.gov For a molecule to exhibit significant NLO properties, it typically possesses a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation. nih.gov

Role in Catalyst Design and Ligand Development for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the design of ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. cuny.edu Ligands can modify the electronic and steric environment of the metal center, thereby fine-tuning its catalytic properties. The structure of this compound suggests its potential utility in the development of novel ligands.

The furoate moiety, specifically the carbonyl oxygen and the furan ring's oxygen atom, can act as potential coordination sites for metal ions. Indeed, 2-furoic acid has been utilized as a ligand in the synthesis of transition metal complexes. nih.gov In this compound, the electronic properties of the coordinating furoate group are modulated by the attached 2-bromo-4-chlorophenyl ring. The electron-withdrawing nature of the halogen substituents will influence the electron density on the furoate oxygen atoms, which in turn can affect the strength and nature of the metal-ligand bond.

This electronic tunability is a desirable feature in ligand design. By systematically varying the substituents on the phenyl ring, a library of furoate-based ligands with a range of electronic properties could be synthesized. These ligands could then be screened for their efficacy in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, or polymerization. The development of such tailored ligands is a key area of research aimed at discovering more efficient and selective catalytic systems. researchgate.net

Precursor for Specialized Organic Building Blocks and Fine Chemicals

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.govfrontierspecialtychemicals.com this compound is well-suited to serve as a precursor for a variety of specialized organic building blocks and fine chemicals. Its inherent functionality allows for a diverse range of chemical transformations, leading to a wide array of downstream products.

The parent phenol, 2-bromo-4-chlorophenol, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Derivatives of this phenol, such as the title compound, can be expected to share this utility. The bromine atom on the phenyl ring can be readily converted into other functional groups. For example, it can be replaced with cyano, amino, or alkyl groups through various catalytic and non-catalytic reactions. nih.gov These transformations provide access to a new set of building blocks with altered reactivity and physical properties.

Moreover, the furoate portion of the molecule can be chemically manipulated. For instance, the furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring, a common motif in many biologically active molecules. The ester can be reduced to an alcohol, providing another point for further functionalization. The ability to perform selective chemical modifications on both the halogenated phenyl ring and the furoate moiety makes this compound a valuable starting material for the synthesis of fine chemicals with specialized applications in medicinal chemistry and materials science. enamine.netacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-bromo-4-chlorophenyl 2-furoate, and how can reaction conditions be optimized?

  • Answer: The compound can be synthesized via esterification of 2-furoic acid with 2-bromo-4-chlorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization includes controlling reaction temperature (40–60°C), solvent selection (e.g., dry dichloromethane or THF), and catalytic DMAP (4-dimethylaminopyridine) to enhance yield . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer: Combine spectroscopic methods:

  • NMR: Compare 1H^1H, 13C^{13}C, and 19F^{19}F spectra with computational predictions (e.g., Gaussian).
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities .

Q. What solvents and storage conditions are recommended for maintaining the stability of this compound?

  • Answer: Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. Use anhydrous DMSO or DMF for dissolution, avoiding protic solvents like water or ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer: Cross-validate data using:

  • 2D NMR (COSY, HSQC): To confirm coupling networks and assign overlapping signals.
  • DFT Calculations: Compare experimental and computed 13C^{13}C chemical shifts (B3LYP/6-31G* level).
  • Crystallographic Refinement: SHELXL can resolve discrepancies in bond lengths/angles caused by dynamic disorder .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Answer: The bromine atom at the ortho position enhances electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids. Kinetic studies (e.g., via 1H^1H NMR monitoring) reveal steric hindrance from the chloro group slows transmetalation. Optimize with Pd(PPh3_3)4_4 catalyst and Cs2_2CO3_3 base in toluene/water .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Answer: Conduct forced degradation studies:

  • Acidic: HCl (0.1 M, 60°C) hydrolyzes the ester bond, forming 2-furoic acid and 2-bromo-4-chlorophenol.
  • Oxidative: H2_2O2_2 (3%) induces bromine displacement, yielding quinone derivatives.
  • Basic: NaOH (0.1 M) causes partial dehalogenation. Monitor via LC-MS and kinetic modeling .

Q. What computational strategies predict the compound’s pharmacokinetic or toxicity profiles?

  • Answer: Use in silico tools:

  • ADMET Prediction: SwissADME for bioavailability, CYP450 interactions.
  • Molecular Docking (AutoDock Vina): Assess binding affinity to targets like COX-2 for anti-inflammatory potential.
  • Toxicity: ProTox-II to evaluate hepatotoxicity and mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.